Nickel bis(trifluoromethylsulfonyl)imide

Description

Overview of the Bis(trifluoromethylsulfonyl)imide Anion in Contemporary Chemical Science

The bis(trifluoromethylsulfonyl)imide anion, commonly abbreviated as TFSI or [NTf₂]⁻, is a cornerstone of modern chemical science, primarily due to its unique combination of properties. nih.gov It is a weakly coordinating anion, a characteristic that significantly influences the solvent abilities of ionic liquids incorporating it. nih.gov The structure of the TFSI anion, with its delocalized negative charge and fluorine-rich exterior, imparts remarkable thermal and electrochemical stability to its salts. nih.govmdpi.com

A significant area of application for the TFSI anion is in the field of ionic liquids (ILs). nih.gov ILs containing the TFSI anion often exhibit low viscosity and good ionic conductivity, making them suitable for electrochemical applications such as electrolytes in high-performance batteries and electrochemical double-layer capacitors (EDLCs). nih.govmdpi.com For instance, N-butyl-N-methyl pyrrolidinium (B1226570) bis(trifluoromethylsulfonyl)imide is widely used in EDLCs. nih.gov The coordination chemistry of the TFSI anion is versatile, capable of binding to metal centers in several modes, including monodentate and bidentate coordination through its oxygen or nitrogen atoms, which allows for the stabilization of various metal complexes. rsc.orgresearchgate.net This versatility has been explored in the development of electrolytes for lithium batteries, where TFSI-based electrolytes show robustness against oxidation at high voltages. mdpi.com

The anion's structure can adopt different conformations, such as cis and trans, which can be influenced by interactions with the accompanying cation, like the C–H⋯O hydrogen bonds observed in imidazolium-based ionic liquids. rsc.org This interaction and the resulting structure can affect the physical properties of the resulting salt. rsc.org

Significance of Nickel(II) Species in Fundamental and Applied Research

Nickel(II) (Ni²⁺) is the +2 oxidation state of the transition metal nickel and plays a crucial role in both fundamental and applied research. fiveable.me With a d⁸ electron configuration, Ni(II) ions are well-suited to form stable complexes with a variety of geometries, most commonly square planar and octahedral. fiveable.melibretexts.org This ability to form diverse coordination complexes is central to its utility. fiveable.me The stability and reactivity of these complexes are influenced by factors such as the strength of the ligand field. fiveable.me

In the realm of catalysis, nickel(II) complexes are highly significant. They serve as efficient catalysts for a wide range of organic transformations. researchgate.netrsc.org These include critical C-C bond-forming reactions like cross-coupling and C-H bond activation, which allows for the selective functionalization of complex molecules. smolecule.comresearchgate.net For example, nickel(II) complexes have been successfully used in the arylation of C(sp³)-H bonds in aliphatic amides and in asymmetric Claisen rearrangements. researchgate.net The catalytic activity often stems from nickel's ability to cycle through different oxidation states (e.g., Ni(0), Ni(II), Ni(III)), facilitating oxidative addition and reductive elimination steps in catalytic cycles. uit.no

Beyond catalysis, nickel(II) compounds are investigated for their potential in materials science and biology. The ability of Ni²⁺ to enter cells and interact with biomolecules has led to studies on its cytotoxic properties against cancer cells, where it can induce apoptosis through the generation of reactive oxygen species (ROS). nih.govnih.gov The environmental impact and removal of Ni(II) from wastewater are also significant areas of research, given its use in industries like metal plating and battery production. mdpi.com

Academic Research Trajectories of Nickel bis(trifluoromethylsulfonyl)imide

Academic research on this compound, often in its hydrated or anhydrous form, focuses primarily on its applications as a catalyst and as a component in electrochemical systems. smolecule.comfishersci.comamericanelements.comsigmaaldrich.comamericanelements.com Its strong Lewis acidity, derived from the electron-withdrawing nature of the two trifluoromethylsulfonyl groups on the anion, makes it an effective catalyst for various organic reactions. smolecule.comresearchgate.net

Detailed research findings have demonstrated its utility in several key areas:

Catalysis: As a Lewis acid catalyst, this compound facilitates reactions such as C-C bond formation, C-H activation, and cyclization reactions. smolecule.com The coordination environment provided by the bis(trifluoromethylsulfonyl)imide ligands enhances the catalytic activity of the nickel center, enabling the cleavage of strong chemical bonds under relatively mild conditions. smolecule.com

Electrochemistry and Ionic Liquids: The compound is utilized in the formulation of ionic liquids. smolecule.comfishersci.com These specialized solvents are explored for their use as electrolytes in high-performance batteries and other electrochemical devices. nih.govmdpi.com The properties of the TFSI anion contribute to the high electrochemical stability of these electrolytes. mdpi.com

Materials Science: It serves as a precursor for creating functional materials and is used as a surface treatment agent in various industrial applications. smolecule.comfishersci.com

The physical and chemical properties of this compound are central to its research applications.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₄F₁₂N₂NiO₈S₄ | nih.gov |

| Molecular Weight | 619.0 g/mol (anhydrous) | nih.gov |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 281-286 °C | sigmaaldrich.com |

| Solubility | Soluble in various organic solvents and water | smolecule.comfishersci.com |

Research continues to explore the potential of this compound, with ongoing studies focused on developing novel catalysts for organic synthesis and creating advanced electrolytes for energy storage applications. smolecule.com

| Research Area | Key Findings | Reference |

|---|---|---|

| Lewis Acid Catalysis | Efficiently catalyzes C-C bond formation, C-H activation, and cyclization reactions due to its strong Lewis acidity. | smolecule.com |

| Ionic Liquids | Used as a component in ionic liquid formulations, which serve as electrolytes in electrochemistry and materials science. | smolecule.comnih.gov |

| Electrochemical Stability | Contributes to electrolytes with high stability, suitable for high-voltage battery systems. | mdpi.com |

| Materials Synthesis | Acts as a precursor for functional materials and is used as a surface treatment agent. | smolecule.comfishersci.com |

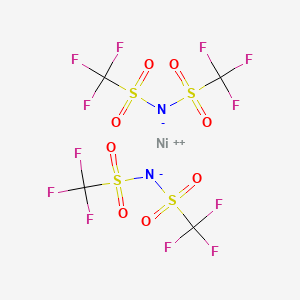

Structure

3D Structure of Parent

Properties

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;nickel(2+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2F6NO4S2.Ni/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFUSIQAHVPEYFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Ni+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F12N2NiO8S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201103287 | |

| Record name | Nickel bis(trifluoromethylsulfonyl)imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201103287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

619.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207861-63-0 | |

| Record name | Nickel bis(trifluoromethylsulfonyl)imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201103287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 207861-63-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparation Routes for Nickel Bis Trifluoromethylsulfonyl Imide

Direct Synthesis Approaches and Mechanistic Considerations

Traditional direct synthesis of metal bis(trifluoromethylsulfonyl)imide salts often involves the reaction of the corresponding metal oxides, hydroxides, or carbonates with bis(trifluoromethylsulfonyl)imide acid (HTFSI). These reactions are typically conducted in an aqueous medium to facilitate the dissolution of the starting metal derivatives. While this approach can yield the desired salt, a significant drawback is the formation of hydrated products. The complete dehydration of these hydrated salts is often challenging and can lead to decomposition of the compound.

To circumvent the issues associated with aqueous synthesis, an electrochemical method offers a direct, mild, and efficient route to anhydrous metallic bis(trifluoromethylsulfonyl)imide salts. This technique utilizes a one-compartment electrochemical cell with a sacrificial anode made of the metal to be oxidized—in this case, nickel. The cathode is an inert material, such as carbon fiber or stainless steel. The electrolysis of a solution of bis(trifluoromethylsulfonyl)imide (TFSI) in a polar organic solvent, like dimethylformamide (DMF) or nitromethane, is carried out at room temperature.

The fundamental principle of this electrochemical synthesis involves the oxidative dissolution of the nickel anode. At the anode, nickel metal is oxidized to Ni²⁺ ions, which then combine with the TFSI⁻ anions present in the electrolyte. Concurrently, at the cathode, the protons from the HTFSI are reduced to hydrogen gas. This process allows for the direct formation of anhydrous Nickel bis(trifluoromethylsulfonyl)imide.

Anodic Reaction: Ni(s) → Ni²⁺(solv) + 2e⁻

Cathodic Reaction: 2H⁺(solv) + 2e⁻ → H₂(g)

This electrochemical approach provides a clean synthesis route, avoiding the formation of hydrated species and the subsequent decomposition issues.

Preparation within Ionic Liquid Media

Ionic liquids (ILs) have emerged as versatile media for chemical synthesis due to their unique properties, such as low vapor pressure, high thermal stability, and wide electrochemical windows. The preparation of this compound within these media can be achieved through several strategies, primarily involving anion exchange reactions.

Anion Exchange Reactions for Ni(TFSI)₂ Formation in Ionic Liquids

Anion exchange, or metathesis, is a common and straightforward method for synthesizing ionic liquids and other salts. In the context of forming Ni(TFSI)₂ in an ionic liquid, a nickel salt with a different anion (e.g., nickel chloride or nickel acetate) is reacted with a source of the TFSI⁻ anion, typically an alkali metal salt like lithium bis(trifluoromethylsulfonyl)imide (LiTFSI), within an ionic liquid solvent.

The general reaction can be represented as:

NiX₂(IL) + 2M(TFSI)(IL) → Ni(TFSI)₂(IL) + 2MX(s/IL)

Where:

NiX₂ is a nickel salt (e.g., X = Cl⁻, CH₃COO⁻)

M(TFSI) is an alkali metal salt of TFSI (e.g., M = Li⁺)

IL represents the ionic liquid medium

MX is the resulting alkali metal salt byproduct

The choice of the ionic liquid and the reactants is crucial to drive the reaction to completion. Often, the byproduct (MX) is insoluble in the ionic liquid and can be easily separated by filtration, simplifying the purification process. For instance, if NiCl₂ is used with LiTFSI, the resulting LiCl has low solubility in many common hydrophobic ionic liquids and will precipitate out.

| Reactant 1 | Reactant 2 | Ionic Liquid Medium | Product | Byproduct |

| Nickel Chloride (NiCl₂) | Lithium bis(trifluoromethylsulfonyl)imide (LiTFSI) | e.g., [BMIM][BF₄] | This compound (Ni(TFSI)₂) | Lithium Chloride (LiCl) |

| Nickel Acetate (Ni(OAc)₂) | Lithium bis(trifluoromethylsulfonyl)imide (LiTFSI) | e.g., [BMIM][PF₆] | This compound (Ni(TFSI)₂) | Lithium Acetate (LiOAc) |

In Situ Generation Strategies in Aqueous and Non-Aqueous Systems

The in situ generation of this compound is particularly relevant in applications where the compound is used as a component in a larger system, such as an electrolyte for batteries. In these scenarios, Ni(TFSI)₂ can be formed directly within the final medium, avoiding isolation and subsequent redissolution steps.

For example, in the preparation of an ionic liquid-based electrolyte containing Ni²⁺ ions, the components for an anion exchange reaction can be added directly to the bulk electrolyte. This involves dissolving a soluble nickel salt and a TFSI salt into the ionic liquid, leading to the in situ formation of Ni(TFSI)₂. This strategy is advantageous for ensuring a homogeneous distribution of the nickel salt within the electrolyte.

While aqueous systems are generally avoided for the synthesis of anhydrous Ni(TFSI)₂, in situ generation in non-aqueous systems, including polar organic solvents and ionic liquids, is a viable and practical approach, especially in the context of electrochemical applications.

Control over Morphological and Structural Aspects during Synthesis

The control of morphology and crystal structure of this compound is an area of growing interest, as these properties can significantly influence its performance in catalytic and electronic applications. While specific studies on the morphological control of Ni(TFSI)₂ are not extensively documented, general principles of crystallization and material synthesis can be applied.

Methods such as solvothermal and hydrothermal synthesis, which involve carrying out the synthesis in a closed system at elevated temperatures and pressures, are known to influence the crystallinity and morphology of the final product. The choice of solvent, temperature, reaction time, and the presence of surfactants or capping agents can all play a role in directing the growth of crystals with specific sizes and shapes.

For instance, in the solvothermal synthesis of other nickel compounds, variations in solvent composition (e.g., water/DMF ratios) have been shown to affect the crystallinity and morphology, leading to products ranging from microcrystalline solids to aggregates with lower crystallinity. It is plausible that similar principles could be applied to the synthesis of Ni(TFSI)₂ to control its solid-state structure.

Antisolvent crystallization is another technique that could be employed to control the crystal size and purity of Ni(TFSI)₂. This method involves dissolving the compound in a good solvent and then adding a miscible "antisolvent" in which the compound is insoluble, thereby inducing crystallization. The rate of antisolvent addition and the use of seed crystals can be optimized to obtain crystals of a desired size and with high purity.

| Synthesis Parameter | Potential Effect on Morphology/Structure |

| Solvent Choice | Can influence crystal packing and lead to the formation of solvates. |

| Temperature | Affects nucleation and growth rates, thereby influencing crystal size and perfection. |

| Reaction Time | Can impact the completion of the reaction and the degree of crystallinity. |

| Additives (Surfactants/Capping Agents) | Can selectively adsorb to certain crystal faces, directing growth and resulting in specific morphologies. |

Further research into these areas will be crucial for tailoring the physical properties of this compound for specific advanced applications.

Elucidation of Coordination Chemistry and Solvation Phenomena

Nickel(II) Coordination Geometries with Bis(trifluoromethylsulfonyl)imide Anions

The interaction between the nickel(II) cation and the TFSI⁻ anion is central to defining the primary coordination sphere of the metal center. Spectroscopic and computational studies have revealed that these interactions can lead to well-defined geometries, with the octahedral configuration being particularly prominent.

In various ionic liquids based on the TFSI⁻ anion, the Ni²⁺ ion consistently adopts a six-coordinate, octahedral geometry. nih.govnih.govresearchgate.net This arrangement is supported by a combination of X-ray absorption spectroscopy (XAS) and molecular dynamics (MD) simulations, which provide a detailed picture of the local structure around the nickel ion. nih.govuniud.it The absorption spectra of Ni(II) in these environments are characteristic of an octahedral setup, typically showing three broad absorption bands. researchgate.net Studies using UV-Vis spectroscopy on solutions of Ni(TFSI)₂ in 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([bmim][TFSI]) also indicate a six-coordinate environment. unife.it This stable octahedral coordination is a recurring motif in the chemistry of Ni(II) with TFSI⁻. nih.govresearchgate.net

The TFSI⁻ anion can coordinate to a metal center in several ways, primarily through its oxygen atoms. Research has identified both monodentate (binding through one oxygen atom) and bidentate (binding through two oxygen atoms) coordination modes with Ni(II), with the prevailing mode depending on the specific conditions.

A combined EXAFS and MD study showed that in several TFSI⁻-based ionic liquids, the Ni²⁺ ion is surrounded by six TFSI⁻ anions, each coordinating in a monodentate fashion via its oxygen atoms. nih.gov This arrangement leads to the formation of stable [Ni(TFSI)₆]⁴⁻ complex anions. nih.govuniud.it The steric hindrance associated with accommodating six large TFSI⁻ anions around the central nickel ion is thought to favor the monodentate binding mode. nih.gov

Conversely, other spectroscopic investigations suggest a different coordination scheme. Studies using UV-Vis, FT-IR, and FT-Raman spectra on Ni(II) in 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)amide (EMI⁺TFSA⁻) concluded that the Ni²⁺ ion is six-coordinated by three TFSI⁻ anions, where each anion acts as a bidentate O-donor ligand. nih.govjst.go.jp This would result in a neutral complex, [Ni(TFSI)₃], which has also been suggested by ESI-MS experiments that identified [Ni(TFSI)₃]⁻ as a key species when Ni(TFSI)₂ is dissolved in a TFSI⁻-based ionic liquid. unife.itnih.gov

The following table summarizes the observed coordination modes.

| Coordination Mode | Number of TFSI⁻ Ligands | Resulting Complex | Method of Observation |

| Monodentate | 6 | [Ni(TFSI)₆]⁴⁻ | X-ray Absorption Spectroscopy (XAS), Molecular Dynamics (MD) nih.govuniud.it |

| Bidentate | 3 | [Ni(TFSI)₃] | UV-Vis, FT-IR, FT-Raman Spectroscopy nih.govjst.go.jp |

Solvation Complex Formation and Dynamics in Diverse Solvents

The dissolution of Ni(TFSI)₂ in various solvents leads to the formation of distinct solvation complexes, whose structure and dynamics are dictated by the nature of the solvent molecules and their interaction with both the Ni²⁺ cation and the TFSI⁻ anion.

TFSI⁻-based ionic liquids are particularly interesting solvents for Ni(TFSI)₂ because the solvent anion is identical to the salt anion. unife.it In these systems, the ionic liquid is not an inert medium; the TFSI⁻ anions from the solvent actively participate in the coordination of the Ni²⁺ ion, leading to the formation of anionic complexes like [Ni(TFSI)₆]⁴⁻ or [Ni(TFSI)₃]⁻. nih.govresearchgate.net The dissolution process is facilitated by the ability of the TFSI⁻ anion to coordinate with the metal center. nih.gov

In non-aqueous molecular solvents such as acetonitrile, dimethyl sulfoxide, and methanol (B129727), competitive coordination occurs between the solvent molecules and the TFSI⁻ anions. nih.gov The stronger coordinating ability of these solvent molecules can lead to their inclusion in the primary solvation sphere of the Ni²⁺ ion. For instance, in acetonitrile, Ni(II) complexes can readily form, and the solvent molecules can displace or coexist with TFSI⁻ anions in the coordination shell. nih.govnih.gov The equilibrium between a low-spin square-planar geometry and a high-spin octahedral geometry for Ni(II) complexes can be shifted by the introduction of coordinating solvents like N,N-dimethylformamide (DMF), which can bind to the nickel ion and induce a structural change. nih.gov

The molecules and ions that form the primary solvation sphere around a Ni(II) center are not static but are subject to dynamic exchange processes with the bulk solvent. researchgate.net The rate of this ligand exchange depends on the nature of the metal ion and the coordinating ligands. For Ni(II), which typically forms kinetically inert octahedral complexes, ligand exchange rates can be relatively slow compared to more labile metal ions. researchgate.net

Influence of Counter-Cations on Nickel(II)-TFSI⁻ Coordination

However, the counter-cation can affect the dynamic properties of the system. Molecular dynamics simulations on similar electrolytes have shown that the interaction between the ionic liquid's cation and the TFSI⁻ anion can impact the exchange rate of anions in and out of a metal's coordination shell. nih.gov For instance, a stronger interaction between the ionic liquid cation and the TFSI⁻ anion was found to correlate with faster anion exchange for Li⁺ ions, a principle that may extend to Ni²⁺ systems. nih.gov

The table below summarizes the cations used in studies of Ni(II)-TFSI⁻ coordination.

| Counter-Cation | Abbreviation | Ionic Liquid System | Observed Ni(II) Coordination |

| 1-ethyl-3-methylimidazolium | [C₂mim]⁺ or EMI⁺ | [EMI][TFSI] | Octahedral, 3 x bidentate TFSI⁻ nih.govjst.go.jp |

| 1-butyl-3-methylimidazolium | [C₄mim]⁺ | [C₄mim][TFSI] | Octahedral, 6 x monodentate TFSI⁻ nih.gov |

| 1,8-bis(3-methylimidazolium-1-yl)octane | [C₈(mim)₂]²⁺ | [C₈(mim)₂][TFSI]₂ | Octahedral, 6 x monodentate TFSI⁻ nih.gov |

| N,N,N-trimethyl-N-(2-hydroxyethyl)ammonium | [choline]⁺ | [choline][TFSI] | Octahedral, 6 x monodentate TFSI⁻ nih.gov |

| Butyltrimethylammonium | [BTMA]⁺ | [BTMA][TFSI] | Octahedral, 6 x monodentate TFSI⁻ nih.gov |

Quantification of Metal-Anion Affinity and Complex Stability

The interaction between the nickel(II) cation and the bis(trifluoromethylsulfonyl)imide (TFSI or Tf₂N⁻) anion is central to understanding the chemical behavior of nickel bis(trifluoromethylsulfonyl)imide in various media. The TFSI anion is often described as weakly coordinating, yet it can form distinct and stable complexes with metal cations, including Ni(II). unife.itacs.orgnih.gov The quantification of this metal-anion affinity and the stability of the resulting complexes are crucial for applications in areas such as ionic liquids and catalysis. acs.orgresearchgate.net

Research employing a combination of experimental techniques and theoretical calculations has provided significant insights into these interactions. Electrospray ionization mass spectrometry (ESI-MS) has been utilized to probe the relative affinity of various metal cations for the TFSI⁻ anion in the gas phase. acs.orgnih.gov In these studies, solutions of metal(II) bis(trifluoromethylsulfonyl)imide salts, including Ni(TFSI)₂, in ionic liquids like 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([bmim][Tf₂N]), were analyzed. The results consistently show the formation of a monocharged anionic complex, [Ni(Tf₂N)₃]⁻, which is often the most abundant metal-containing species in the negative-ion mass spectra. unife.itacs.org This indicates a clear affinity of the Ni(II) center for coordinating a third TFSI⁻ anion to form a stable anionic complex.

An interesting correlation has been found between the interaction ability of the metal cation with the TFSI⁻ anion and the Lewis acidity of the cation. acs.orgnih.gov This suggests that stronger Lewis acids form more stable complexes with the TFSI⁻ anion.

In the condensed phase, particularly in TFSI⁻-based ionic liquids, the coordination environment of the Ni(II) ion has been elucidated using X-ray absorption spectroscopy (XAS) in conjunction with molecular dynamics (MD) simulations. nih.govacs.org These studies reveal that Ni(II) ions are surrounded by a well-defined first solvation shell composed of six TFSI⁻ anions. nih.govacs.orguniud.it Each anion coordinates to the nickel center in a monodentate fashion through one of its oxygen atoms, resulting in a stable octahedral complex with the formula [Ni(Tf₂N)₆]⁴⁻. nih.govacs.org The formation of this stable solvation complex is a key factor in the dissolution of Ni(TFSI)₂ in these ionic liquids. nih.govuniud.it The structural parameters derived from these studies provide a quantitative measure of the geometry of this stable complex.

The following tables present quantitative data from research findings regarding the coordination and relative stability of Ni(II)-TFSI complexes.

Table 1: Structural Parameters of the [Ni(Tf₂N)₆]⁴⁻ Complex in TFSI-Based Ionic Liquids from MD Simulations

| Parameter | Value | Description | Source |

| Ni-O Coordination Number | 6 | Indicates that the Ni(II) ion is coordinated by six oxygen atoms from six different TFSI⁻ anions. | nih.govuniud.it |

| Average Ni-O Bond Distance | 2.04–2.05 Å | The average distance between the central Ni(II) ion and the coordinating oxygen atoms of the TFSI⁻ anions. | uniud.it |

| Coordination Geometry | Octahedral | The spatial arrangement of the six coordinating oxygen atoms around the central Ni(II) ion. | nih.gov |

Table 2: Relative Affinity of Metal Cations for the TFSI⁻ Anion Determined by ESI-MS

This table reflects the relative propensity of different divalent metal cations to form the anionic complex [M(Tf₂N)₃]⁻ in the gas phase when sampled from an ionic liquid solution. A higher relative abundance suggests a greater affinity for the third TFSI⁻ ligand under ESI-MS conditions.

| Metal Cation (M²⁺) | Observed Anionic Complex | Relative Abundance in ESI-MS | Inferred Relative Affinity | Source |

| Ni²⁺ | [Ni(Tf₂N)₃]⁻ | High | Strong | acs.orgnih.gov |

| Co²⁺ | [Co(Tf₂N)₃]⁻ | High | Strong | acs.orgnih.gov |

| Cu²⁺ | [Cu(Tf₂N)₃]⁻ | High | Strong | acs.orgnih.gov |

| Zn²⁺ | [Zn(Tf₂N)₃]⁻ | High | Strong | unife.itacs.org |

Catalytic Applications and Mechanistic Insights

Mechanistic Elucidation of Catalytic Reactions Involving Ni(TFSI)₂

Understanding the mechanisms of reactions catalyzed by Ni(TFSI)₂ is fundamental to optimizing reaction conditions and expanding their synthetic utility. The following subsections explore the mechanistic details of several key transformations where nickel catalysts, in general, play a pivotal role. While direct mechanistic studies on Ni(TFSI)₂ for all these reactions are not extensively documented, the principles of nickel catalysis provide valuable insights.

The direct functionalization of otherwise inert C-H bonds is a highly sought-after transformation in organic synthesis for its atom economy. Nickel-catalyzed C-H activation has become a prominent area of research, offering a more sustainable alternative to precious metal catalysts. rsc.orgresearchgate.net These reactions often employ a directing group on the substrate, which coordinates to the nickel center and positions it in close proximity to the targeted C-H bond, facilitating its cleavage. nih.govmdpi.com

The catalytic cycles in nickel-catalyzed C-H functionalization can be complex and are believed to involve various oxidation states of nickel, including Ni(0), Ni(I), Ni(II), Ni(III), and Ni(IV). For instance, some reactions are proposed to proceed through a Ni(II)/Ni(IV) cycle, while others may involve a Ni(0)/Ni(II) pathway. nih.gov In some cases, photoredox catalysis has been combined with nickel catalysis to enable C-H functionalization under mild conditions, further expanding the scope of these reactions. beilstein-journals.org While Ni(II) salts like nickel triflate (Ni(OTf)₂) have been shown to be effective in certain C-H alkylation reactions, the specific role and mechanistic pathways for Ni(TFSI)₂ in this context remain an area for further investigation. nih.gov

Based on the available search results, there is no specific information on the use of Nickel(II) bis(trifluoromethylsulfonyl)imide (Ni(TFSI)₂) in asymmetric transformations. While chiral nickel(II) complexes are known to be effective catalysts for a variety of asymmetric reactions, the literature reviewed does not specify the use of the TFSI⁻ counter-ion in these particular catalytic systems.

Nickel-based catalysts are of paramount importance in the oligomerization of ethylene (B1197577) to produce linear alpha-olefins, which are valuable feedstocks for the chemical industry. The mechanism for ethylene oligomerization at nickel centers generally involves the coordination and insertion of ethylene molecules into a nickel-hydride or nickel-alkyl bond (chain propagation), followed by a chain transfer step, typically β-hydride elimination, to release the α-olefin product and regenerate the active catalyst.

The selectivity of the process towards dimers (butenes), trimers (hexenes), or higher oligomers is dependent on the relative rates of chain propagation and chain transfer. This, in turn, is heavily influenced by the ligand environment around the nickel center, as well as reaction conditions such as temperature and pressure. Dicationic Ni(II) complexes, which are strong Lewis acids, are considered potential intermediates for achieving selective ethylene oligomerization through an "oxidative coupling" mechanism. The weakly coordinating nature of the TFSI⁻ anion in Ni(TFSI)₂ would favor the formation of such highly electrophilic and coordinatively unsaturated nickel centers, which are believed to be crucial for catalytic activity.

| Product | Relative Rates of Propagation (kp) vs. Transfer (kT) |

| Dimers | kp << kT |

| Oligomers | kp ≈ kT |

| Polymers | kp >> kT |

Based on the provided search results, there is no specific information available on the use of Nickel bis(trifluoromethylsulfonyl)imide in conjunction with ionic liquids for hydrodesulfurization processes.

Influence of the Bis(trifluoromethylsulfonyl)imide Anion on Catalytic Activity and Selectivity

The bis(trifluoromethylsulfonyl)imide (TFSI⁻) anion plays a crucial, albeit often indirect, role in defining the catalytic properties of Ni(TFSI)₂. Its influence stems primarily from its unique combination of properties:

Weak Coordinating Ability: The TFSI⁻ anion is considered "weakly coordinating" or "non-coordinating." This is due to the extensive delocalization of the negative charge across the two sulfonyl groups and the nitrogen atom, as well as the steric hindrance provided by the bulky trifluoromethyl groups. As a result, it forms relatively weak interactions with the nickel(II) cation.

Enhanced Lewis Acidity: The weak coordination of the TFSI⁻ anion leaves the nickel center more exposed and electron-deficient, thereby increasing its Lewis acidity. A more Lewis acidic metal center can more effectively activate substrates, often leading to higher catalytic activity.

Facilitation of Coordinative Unsaturation: By not strongly binding to the nickel center, the TFSI⁻ anion allows for the ready coordination of reactant molecules. This is critical in catalysis, where the substrate must be able to access the metal's active site.

Solubility in Ionic Liquids: Ni(TFSI)₂ is often soluble in ionic liquids that share the TFSI⁻ anion. This allows for the creation of catalytic systems where the ionic liquid acts as both a solvent and a co-catalyst, potentially influencing reaction rates and selectivities.

These characteristics mean that the TFSI⁻ anion can lead to catalysts that are more active and, in some cases, more selective than their counterparts with more strongly coordinating anions. The anion's reluctance to form strong bonds with the metal center prevents catalyst inhibition by the anion itself or by the reaction products, allowing for more efficient catalytic turnover.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies of Electronic Structures and Energetics

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been instrumental in analyzing the molecular and electronic characteristics of Ni(TFSI)₂ and related compounds.

DFT calculations are crucial for determining the ground-state molecular geometry and electronic configuration of Ni(TFSI)₂. These studies involve optimizing the molecule's structure to find the lowest energy conformation, revealing key parameters such as bond lengths and angles. For nickel, which is a correlated transition metal, theoretical investigations sometimes employ advanced methods like DFT+U, which adds an on-site Coulomb interaction parameter (U) to better account for electronic correlations and magnetism, leading to a more realistic description of its properties. arxiv.org

The electronic structure analysis typically involves examining the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that helps to determine the chemical reactivity and kinetic stability of the molecule. nih.govnih.gov For similar nickel complexes, DFT has been used to calculate the HOMO-LUMO energy gap, which provides insights into charge transfer possibilities within the molecule. nih.govsciepub.com While specific DFT studies on isolated Ni(TFSI)₂ are part of broader research, the principles are well-established from studies on other nickel complexes where theoretical geometries show good agreement with experimental data from X-ray crystallography. nih.govresearchgate.netresearchgate.net

Table 1: Representative Theoretical Data for Nickel(II) Complexes from DFT Studies This table illustrates typical data obtained from DFT calculations on Ni(II) complexes, analogous to what would be determined for Ni(TFSI)₂.

| Parameter | Description | Typical Finding in Ni(II) Complexes |

|---|---|---|

| Geometry | Optimized bond lengths and angles | Slightly distorted square-planar or octahedral geometries are common. semanticscholar.org |

| HOMO-LUMO Gap (ΔE) | Energy difference between frontier orbitals | Values vary, but a smaller gap suggests higher reactivity. nih.gov |

| Mulliken/NBO Charges | Calculated atomic charges | Reveals charge distribution and identifies electrophilic/nucleophilic sites. |

| Bonding Analysis | Nature of metal-ligand bonds | Analysis can confirm the coordination of specific atoms (e.g., oxygen, nitrogen) to the Ni(II) center. nih.gov |

DFT calculations are used to predict how the TFSI⁻ anions coordinate with the central Ni²⁺ ion. The TFSI⁻ anion is a flexible ligand and can bind to a metal center in several ways, including monodentate coordination through an oxygen or nitrogen atom, or bidentate coordination through two oxygen atoms (O,O') or through a nitrogen and an oxygen atom (N,O). rsc.org

In the context of ionic liquids, combined experimental and computational studies have shown that the Ni²⁺ ion is typically coordinated by six TFSI⁻ anions. uniud.itacs.org DFT and MD simulations indicate that these anions act in a monodentate fashion, binding to the nickel ion through one of their oxygen atoms. uniud.itacs.org This arrangement results in a stable, octahedrally coordinated complex, which can be represented as [Ni(TFSI)₆]⁴⁻. uniud.itacs.org The average Ni-O bond distance in such complexes has been calculated to be between 2.04 and 2.05 Å. uniud.it

Studies on other divalent metal bis(trifluoromethylsulfonyl)imides, such as those of Mg, Ca, Ba, Zn, and Cu, have also used DFT to determine preferred coordination geometries, with some favoring tetradentate structures involving four oxygen atoms from the sulfonyl groups. capes.gov.br These investigations help in understanding the nature of the cation-anion interactions and the weakly coordinating properties of the TFSI⁻ anion. capes.gov.br

Computational methods can simulate vibrational spectra (Infrared and Raman) to aid in the interpretation of experimental results. cardiff.ac.uk By calculating the vibrational frequencies and their corresponding intensities, researchers can assign specific spectral bands to the motions of atoms within the molecule. researchgate.net This process involves computing the second derivatives of the energy with respect to atomic displacements. cardiff.ac.uk

For systems involving the TFSI⁻ anion, theoretical spectra have been used to understand how molecular interactions affect vibrational modes. fgcu.edu For instance, the asymmetric stretching modes of the -SO₂ groups in the TFSI⁻ anion, typically found between 1300-1400 cm⁻¹, are known to be sensitive to the interactions between the anion and the cation. researchgate.net Comparing the calculated spectra of the isolated ions with those of the ion pair or larger clusters reveals frequency shifts that are indicative of complex formation and intermolecular interactions. fgcu.edu The agreement between simulated and experimental spectra for related nickel complexes validates the use of DFT for elucidating their molecular structures. researchgate.net

Table 2: Key Vibrational Modes of the TFSI⁻ Anion Amenable to DFT Simulation

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance |

|---|---|---|

| -SO₂ Asymmetric Stretch | 1330 - 1360 | Highly sensitive to ion-ion and ion-solvent interactions. researchgate.net |

| -SO₂ Symmetric Stretch | 1180 - 1250 | Indicates the local environment of the sulfonyl groups. |

| -CF₃ Asymmetric Stretch | 1170 - 1230 | Characteristic of the trifluoromethyl groups. |

| S-N-S Asymmetric Stretch | ~790 | Related to the conformation (cis/trans) of the anion backbone. |

| Anion Bending/Torsion | Below 750 | Provides information on the anion's flexibility and conformation. biointerfaceresearch.com |

To understand the behavior of Ni(TFSI)₂ in a liquid or solid state, computational models must account for intermolecular interactions. uniud.it In the condensed phase, the properties of an ion pair are influenced by the surrounding medium. mdpi.com DFT calculations can model these effects using different approaches.

One common method is the use of implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO). fgcu.edumdpi.com These models treat the solvent as a continuous medium with a defined dielectric constant, which simplifies the calculation while still accounting for the bulk electrostatic effects of the solvent on the solute. mdpi.com

A more detailed approach involves explicit models, where individual solvent molecules are included in the DFT calculation. This allows for the study of specific short-range interactions, such as hydrogen bonding or coordination bonds between the solute and solvent molecules. For van der Waals interactions, which are critical for describing dispersion forces in condensed phases, specialized DFT functionals or correction schemes are often employed to achieve higher accuracy. epj-conferences.org Studies of the TFSI⁻ anion have shown that its interactions with surrounding molecules, and whether it adopts a cis or trans conformation, are key to the properties of the condensed phase. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD provides detailed information on the structure, dynamics, and thermodynamics of materials. nih.gov

MD simulations have been particularly valuable for investigating the solvation of metal salts in ionic liquids (ILs). A combined MD and X-ray absorption spectroscopy study of Ni(TFSI)₂ dissolved in various TFSI-based ILs revealed detailed insights into the local coordination environment of the Ni²⁺ ion. uniud.itacs.org

The simulations showed that the Ni²⁺ ions are surrounded by a well-defined first solvation shell composed of six TFSI⁻ anions. uniud.it These anions coordinate to the nickel center in a monodentate fashion through one of their oxygen atoms, forming a stable octahedral complex, [Ni(TFSI)₆]⁴⁻. acs.org This structural arrangement was found to be consistent across different ILs, suggesting that the nature of the IL's organic cation has minimal influence on the primary solvation structure of the Ni²⁺ ion. uniud.itacs.org The simulations provided precise structural parameters for this solvation complex.

Table 3: Structural Parameters of Ni²⁺ Solvation in TFSI-based Ionic Liquids from MD Simulations Source: Data from combined MD and X-ray absorption studies. uniud.itacs.org

| Parameter | Value | Description |

|---|---|---|

| Coordination Number (Ni²⁺) | 6 | Number of coordinating TFSI⁻ anions in the first solvation shell. |

| Average Ni-O Bond Distance | 2.04–2.05 Å | The average distance between the Ni²⁺ ion and the coordinating oxygen atoms of the TFSI⁻ anions. |

| Coordination Geometry | Octahedral | The spatial arrangement of the six coordinating oxygen atoms around the central Ni²⁺ ion. |

| Anion Coordination Mode | Monodentate | Each TFSI⁻ anion binds to the Ni²⁺ ion through a single oxygen atom. |

Ab Initio Calculations for Conformational Analysis of Associated Species

Ab initio calculations, particularly those based on Density Functional Theory (DFT), are instrumental in analyzing the electronic structures, preferred geometries, and conformational energetics of metal bis(trifluoromethylsulfonyl)imides. capes.gov.br These methods provide insights into the intrinsic properties of the molecule and its associated species without prior experimental parameters. researchgate.net

The conformational analysis extends to the Tf₂N⁻ anion itself, which can exist in different conformations, primarily a flexible cis (C₁) and a more rigid trans (C₂) form. Computational studies on related ionic liquids have shown that the trans conformer is energetically favored over the cis one. researchgate.net The interaction of these conformers with the cation influences the microscopic ordering and resulting macroscopic properties. researchgate.net When Nickel bis(trifluoromethylsulfonyl)imide is incorporated into other materials, such as metal-organic frameworks, DFT calculations can elucidate the host-guest interactions and confirm changes in structural parameters upon loading. nih.gov These calculations can reveal the strength of hydrogen bonding and other non-covalent interactions that dictate the conformation of the associated species at the interface. nih.gov

Correlation of Theoretical Predictions with Experimental Observations

A powerful approach in materials science is the synergistic use of theoretical calculations and experimental techniques to obtain a comprehensive understanding of a compound's structure and properties. uniud.it For this compound and related systems, correlating theoretical predictions with experimental data is essential for validating the computational models and interpreting experimental results. uniud.itcapes.gov.br

Molecular dynamics simulations of Ni²⁺ in bis(trifluoromethylsulfonyl)imide-based ionic liquids have been directly compared with X-ray Absorption Spectroscopy (XAS) data. uniud.it The structural parameters derived from the simulations, such as coordination numbers and bond distances, show good agreement with the results obtained from the analysis of experimental XAS spectra. uniud.it For instance, the simulated average Ni-O bond distance of 2.04–2.05 Å aligns well with experimental findings, confirming the validity of the theoretical model used in the simulations. uniud.it This synergy allows for a reliable structural model that can be used to analyze complex experimental data. uniud.it

Similarly, DFT calculations on metal bis(trifluoromethylsulfonyl)imides have been correlated with experimental results to evaluate properties like Lewis acidity and catalytic activity. capes.gov.br The binding energies and frontier molecular orbital energies calculated via DFT provide a theoretical basis for the observed chemical behavior. capes.gov.br In studies combining experimental characterization (like FTIR and DSC) with DFT calculations, the theoretical models help to explain the observed phenomena. For example, DFT can confirm structural parameter changes and analyze non-covalent interactions that are inferred from experimental techniques. nih.gov This integrated approach, where computational methodologies provide atomistic insights into macroscopic measurements, is crucial for establishing firm structure-property relationships. nih.govaps.org

Table 2: Comparison of Theoretical and Experimental Parameters for Ni²⁺ in Tf₂N⁻-based Ionic Liquids

| Parameter | Theoretical Method | Predicted Value | Experimental Method | Observed Value/Result | Reference |

|---|---|---|---|---|---|

| Coordination Number | Molecular Dynamics | 6 (Ni-O) | X-ray Absorption Spectroscopy | Consistent with 6-fold coordination | uniud.it |

| Average Ni-O Distance | Molecular Dynamics | 2.04–2.05 Å | X-ray Absorption Spectroscopy | Good agreement with simulated distance | uniud.it |

| Lewis Acidity | Density Functional Theory | Correlated with Binding Energies | Catalytic Activity Assays | Theoretical trends match experimental activity | capes.gov.br |

| Structural Changes | Density Functional Theory | Confirmed geometrical optimization | FTIR, XRD | Consistent with experimental observation | nih.gov |

Spectroscopic Characterization Techniques and Interpretations

X-ray Absorption Spectroscopy (XAS) for Coordination Environment Determination

In studies of Ni(TFSI)₂ dissolved in ionic liquids based on the bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻) anion, a combination of XAS and molecular dynamics (MD) simulations has revealed a consistent coordination environment for the Ni²⁺ ion. The analysis indicates that the Ni²⁺ ion is typically surrounded by a first solvation shell composed of six [Tf₂N]⁻ anions. researchgate.netnih.govnih.gov Each of these anions coordinates to the nickel center in a monodentate fashion through one of its oxygen atoms. This arrangement results in the formation of a stable octahedral complex of the type [Ni(Tf₂N)₆]⁴⁻. researchgate.netnih.govnih.gov

The nature of the cation in the ionic liquid solvent has been shown to have minimal influence on the immediate coordination sphere of the nickel ion, suggesting the inherent stability of the octahedral [Ni(Tf₂N)₆]⁴⁻ complex. researchgate.netnih.govnih.gov The structural parameters derived from EXAFS data, such as the Ni-O bond distances, provide precise measurements of the coordination geometry.

Table 1: Structural Parameters for the Coordination of Ni²⁺ in [Tf₂N]⁻-based Ionic Liquids from XAS/MD

| Parameter | Value | Reference |

|---|---|---|

| Coordination Number (Ni-O) | 6 | researchgate.netnih.govnih.gov |

| Coordination Geometry | Octahedral | researchgate.netnih.govnih.gov |

| Coordinating Atom | Oxygen | researchgate.netnih.govnih.gov |

| Anion Coordination Mode | Monodentate | researchgate.netnih.govnih.gov |

| Complex Species | [Ni(Tf₂N)₆]⁴⁻ | researchgate.netnih.govnih.gov |

It is noteworthy that the coordination environment of Ni²⁺ in solution can differ from that in the solid state. In the crystalline salt, a different structural arrangement around the metal ion may be observed. researchgate.netnih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational and Conformational Analysis

Infrared (IR) and Raman spectroscopy are indispensable tools for investigating the vibrational modes and conformational isomers of the bis(trifluoromethylsulfonyl)imide (TFSI) anion in Ni(TFSI)₂ systems. These techniques are highly sensitive to changes in molecular structure and bonding.

The TFSI⁻ anion can exist in two primary conformational states: a cisoid (C₁) and a transoid (C₂) form. These conformers can be distinguished spectroscopically through their unique vibrational signatures in both IR and Raman spectra. The presence and equilibrium between these conformers are influenced by factors such as the physical state (solid vs. liquid), temperature, and the nature of the cation.

In studies of ionic liquids containing the TFSI⁻ anion, Raman spectroscopy has been effectively used to identify the presence of both C₁ and C₂ conformers in the liquid state. nih.gov The relative intensities of specific Raman bands can be used to probe the conformational equilibrium. For instance, in the spectrum of butyltrimethylammonium bis(trifluoromethylsulfonyl)imide, the crystalline structure obtained by slow cooling is dominated by the cisoid conformer, while the transoid conformer is more prevalent upon fast cooling. nih.gov

Table 2: Representative Vibrational Bands for TFSI⁻ Conformers

| Wavenumber (cm⁻¹) | Spectroscopy | Assignment | Conformer |

|---|---|---|---|

| ~740 | Raman | SNS bend | Transoid (C₂) |

| ~760 | Raman | Expansion/Contraction | Cisoid (C₁) |

| ~1240 | IR | SO₂ asymmetric stretch | Both |

The interaction of the TFSI⁻ anion with the Ni²⁺ cation in Ni(TFSI)₂ will influence the vibrational modes of the anion, leading to shifts in band positions and changes in band intensities compared to the "free" anion. These spectral changes provide information about the coordination of the anion to the metal center.

Vibrational spectroscopy is also instrumental in understanding the ionization and solvation processes of Ni(TFSI)₂ in different media. The vibrational spectra of the TFSI⁻ anion are sensitive to its local environment. When Ni(TFSI)₂ is dissolved in a solvent, the interaction between the Ni²⁺ cation, the TFSI⁻ anions, and the solvent molecules leads to characteristic changes in the IR and Raman spectra.

By monitoring the vibrational bands of the TFSI⁻ anion, it is possible to distinguish between different types of ion pairs (contact ion pairs, solvent-separated ion pairs) and free ions. For instance, the coordination of the TFSI⁻ anion to the Ni²⁺ cation through its oxygen atoms will perturb the S-O and S-N-S vibrational modes. The magnitude of these perturbations can provide insights into the strength of the ion-ion and ion-solvent interactions.

UV-Vis Spectroscopy for Electronic Transitions and Complexation Studies

UV-Vis spectroscopy probes the electronic transitions within the d-orbitals of the Ni²⁺ ion. The positions and intensities of the absorption bands are characteristic of the coordination geometry and the nature of the ligands surrounding the nickel ion. For Ni(TFSI)₂, which typically forms octahedral complexes, the UV-Vis spectrum is expected to show characteristic d-d transitions. rdd.edu.iqdocbrown.infowhiterose.ac.uk

The electronic spectrum of an octahedral Ni(II) complex typically exhibits three spin-allowed transitions. The analysis of these bands allows for the determination of important ligand field parameters, such as the crystal field splitting energy (10Dq) and the Racah parameter (B), which provide information about the metal-ligand bond strength and the degree of covalency.

The solvent can have a significant impact on the UV-Vis spectrum of Ni(TFSI)₂, as solvent molecules can coordinate to the nickel ion, altering the ligand field environment. researchgate.netresearchgate.net Studies on various nickel complexes have shown that the absorption maxima can shift depending on the solvent's coordinating ability. nih.gov

Table 3: Typical Electronic Transitions for Octahedral Ni(II) Complexes

| Transition | Wavelength Range (nm) | Color |

|---|---|---|

| ³A₂g → ³T₂g | 800 - 1300 | Near-IR |

| ³A₂g → ³T₁g(F) | 500 - 700 | Green-Red |

The specific absorption maxima for Ni(TFSI)₂ will depend on the solvent and the precise nature of the coordination sphere.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable information about the structure and dynamics of Ni(TFSI)₂ in solution. However, the paramagnetic nature of the Ni²⁺ ion (with a d⁸ electron configuration in an octahedral field) presents significant challenges for ¹H and ¹³C NMR spectroscopy. The unpaired electrons on the nickel ion cause rapid nuclear relaxation and large chemical shifts (paramagnetic shifts), often leading to very broad and difficult-to-interpret spectra.

Despite these challenges, NMR can still be a useful tool. The large paramagnetic shifts can, in some cases, be used to probe the structure of the complex, as the magnitude of the shift is dependent on the distance and orientation of the nucleus relative to the paramagnetic center.

¹⁹F NMR is a particularly relevant technique for studying Ni(TFSI)₂, as the TFSI⁻ anion contains six fluorine atoms. The ¹⁹F NMR chemical shifts are sensitive to the local environment of the anion. nih.govresearchgate.net In the presence of the paramagnetic Ni²⁺ ion, the ¹⁹F resonances are expected to be significantly shifted and broadened. researchgate.net The extent of this broadening and the magnitude of the paramagnetic shift can provide insights into the proximity of the anion to the nickel center and the dynamics of ion pairing in solution. Studies on other paramagnetic nickel(II) complexes containing fluorinated ligands have demonstrated the utility of ¹⁹F NMR in characterizing these systems. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS) for Speciation Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of ionic and coordination compounds in solution, allowing for the characterization of the different species present. For Ni(TFSI)₂, ESI-MS can be used to identify the various complex ions that exist in solution, such as [Ni(TFSI)]⁺, and clusters containing multiple nickel ions or anions.

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide valuable structural information about the complex ions. By inducing fragmentation of a selected precursor ion, the connectivity of the ligands to the metal center can be inferred. For example, the loss of a neutral TFSI radical or a CF₃ group could be observed.

The speciation of Ni(TFSI)₂ in different solvents can be investigated by analyzing the ESI-MS spectra of the solutions. The relative intensities of the peaks corresponding to different complex ions can provide a qualitative picture of the equilibrium between these species in solution.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Nickel bis(trifluoromethylsulfonyl)imide |

| Bis(trifluoromethylsulfonyl)imide |

Advanced Materials Integration and Functionalization

Nickel bis(trifluoromethylsulfonyl)imide in Functional Ionic Liquid Formulations

Ionic liquids (ILs), which are salts with melting points below 100°C, have gained significant attention as designer solvents due to their negligible vapor pressure, high thermal stability, and tunable physicochemical properties. ijsrd.com Ni(TFSI)₂ can be dissolved in ILs containing the bis(trifluoromethylsulfonyl)imide anion, [TFSI]⁻, to create functional formulations for various applications. nih.gov The dissolution of metal salts like Ni(TFSI)₂ in these ILs is facilitated by the coordinating ability of the [TFSI]⁻ anion. nih.gov

The extraction and separation of metal ions from aqueous solutions is a critical process in hydrometallurgy and waste treatment. nih.gov Ionic liquids have emerged as promising media for liquid-liquid extraction of metal ions, offering a potentially safer and more efficient alternative to traditional organic solvents. ijsrd.commdpi.com Task-specific ionic liquids (TSILs) can be designed by functionalizing the cation or anion to enhance the extraction efficiency and selectivity for a target metal ion. researchgate.netmdpi.com

For instance, the separation of cobalt(II) and nickel(II) is a challenging but important process, particularly in the recycling of batteries. nih.govrsc.org Studies have shown that the extraction efficiency of Ni(II) can be influenced by the choice of the ionic liquid's anion and the presence of complexing agents in the aqueous phase. mdpi.commdpi.com In bis(trifluoromethylsulfonyl)imide-based ionic liquids, both Co(II) and Ni(II) ions are coordinated by six oxygen atoms from the [TFSI]⁻ anions, forming octahedral complexes. nih.gov The subtle differences in the stability of these complexes can be exploited for their separation. The use of specific ionic liquids, such as those containing 2-pyridinealdoxime, has been investigated for the selective extraction of Ni(II). researchgate.net

The general principle of metal extraction using ionic liquids can involve either a cation exchange mechanism, an anion exchange mechanism, or a neutral extraction mechanism. The efficiency of these processes is highly dependent on the nature of the ionic liquid, the metal ion, and the composition of the aqueous phase. rsc.org

The structure of the ionic liquid's cation, particularly the length of its alkyl chain, plays a significant role in the physicochemical properties of the IL and, consequently, on the behavior of dissolved species like Ni(TFSI)₂. psu.eduresearchgate.net An increase in the alkyl chain length on the imidazolium (B1220033) cation generally leads to an increase in viscosity and a decrease in conductivity. researchgate.net These changes in the bulk properties of the ionic liquid can affect the mobility and solvation of Ni(II) ions.

Atomic force microscopy studies have revealed that the interfacial structure of ionic liquids at solid surfaces is also influenced by the cation's alkyl chain length and the nature of the anion. nih.govuwa.edu.au Longer alkyl chains can lead to more ordered, multilayered structures at the interface. nih.govuwa.edu.au This organization can, in turn, influence processes that occur at the interface, such as electrodeposition or catalysis. The interaction between the chloride anion and the imidazolium cation in ionic liquids has been shown to be affected by the alkyl chain length, which can have implications for the dissolution and behavior of metal salts. rsc.org The effect of the alkyl chain length of imidazolium-based ionic liquids has also been observed to impact the electrical and mechanical performance of hydrogels containing these ILs. nih.gov

The following table summarizes the effect of increasing the alkyl chain length on the cation of an ionic liquid on various properties:

| Property | Effect of Increasing Alkyl Chain Length |

| Viscosity | Increases researchgate.net |

| Conductivity | Decreases researchgate.net |

| Density | Decreases researchgate.net |

| Surface Tension | Decreases researchgate.net |

| Interfacial Layering | Becomes more pronounced nih.govuwa.edu.au |

Ionic liquids have been successfully employed as media for the synthesis of various nanomaterials, including nickel and nickel oxide nanoparticles. psu.edubohrium.comnih.govresearchgate.net The use of green synthesis methods for producing nanoparticles is gaining traction due to their eco-friendly and cost-effective nature. nih.govnih.gov The decomposition of organometallic precursors, such as bis(1,5-cyclooctadiene)nickel(0), in imidazolium-based ionic liquids with the [TFSI]⁻ anion leads to the formation of nickel nanoparticles. psu.edu

The ionic liquid acts not only as a reaction medium but also as a stabilizer for the newly formed nanoparticles, preventing their agglomeration. nih.gov The size and size distribution of the resulting nickel nanoparticles can be controlled by the length of the alkyl side-chain on the imidazolium ring of the ionic liquid. psu.edu An increase in the alkyl chain length has been shown to result in the formation of smaller nanoparticles with a narrower size distribution. psu.edu These nickel nanoparticles dispersed in ionic liquids have demonstrated catalytic activity in hydrogenation reactions. psu.edu

The synthesis of nickel oxide (NiO) nanoparticles can also be achieved through various methods, including the thermal decomposition of nickel complexes. mdpi.com Green synthesis routes using plant extracts as reducing and stabilizing agents have been reported for the production of both Ni and NiO nanoparticles. nih.gov

Incorporation into Metal-Organic Frameworks (MOFs) and Related Coordination Polymers

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. researchgate.netamazonaws.com Their high surface area, tunable pore size, and chemical functionality make them attractive for applications in gas storage, separation, and catalysis. nih.govnih.gov Nickel-based MOFs, in particular, have been extensively studied due to the low cost and favorable catalytic and electrochemical properties of nickel. nih.gov

The synthesis of MOFs typically involves the reaction of a metal salt (precursor) with an organic linker in a suitable solvent, often under solvothermal conditions. researchgate.netacs.org While various nickel salts can be used as precursors for the synthesis of Ni-MOFs, the choice of precursor can influence the resulting structure and properties of the material. rsc.org Ni(TFSI)₂ can potentially be used as a nickel source for the synthesis of specific MOF structures.

Modulators, which are often carboxylic acids or other coordinating species, are frequently added to MOF syntheses to control the nucleation and growth of the crystals. researchgate.net They can influence the size, morphology, and defect density of the resulting MOF crystals. researchgate.net While not explicitly detailed in the provided context as a modulator, the [TFSI]⁻ anion from Ni(TFSI)₂ could potentially play a role in modulating the synthesis of certain MOFs due to its coordinating ability. nih.gov The use of MOFs as precursors themselves for the synthesis of advanced catalytic materials is also a well-established strategy. rsc.org

Nickel-based MOFs and materials derived from them have shown significant catalytic activity in a range of chemical transformations. nih.govrsc.org The catalytic performance of these materials is often attributed to the presence of accessible and well-defined active nickel sites within the MOF structure. acs.org

Ni-MOFs have been investigated as catalysts for various reactions, including:

Oxidation Reactions: Ni-MOFs have shown catalytic activity in the electrocatalytic oxidation of methanol (B129727) and ethanol, which is relevant for direct alcohol fuel cells. bohrium.com

Reduction of Nitroarenes: MOF-derived catalysts, where Ni nanoparticles are embedded in a nitrogen-doped carbon matrix, have exhibited excellent catalytic activity for the reduction of nitroarenes. rsc.org

Hydrogenation Reactions: MOF-derived nickel catalysts have been shown to be efficient for gas-phase hydrogenation. acs.org The core-shell structure of some of these catalysts, with Ni nanoparticles encapsulated in graphitic layers, contributes to their stability and recyclability. rsc.org

Water Splitting: Nickel-based MOFs have been explored as electrocatalysts for the oxygen evolution reaction (OER) and hydrogen evolution reaction (HER), which are the two half-reactions of water splitting. researchgate.netrsc.org Some Ni-MOFs have shown promising activity for photocatalytic water splitting to produce hydrogen. acs.org

CO₂ Hydrogenation: Isostructural Ni-based MOFs have been studied for the photocatalytic hydrogenation of CO₂. nih.gov

The catalytic activity of Ni-MOFs can be tuned by modifying the organic linkers, introducing different metal nodes, or through post-synthetic modification. nih.govpolymtl.ca

Nickel(II) Complexes with Bis(trifluoromethylsulfonyl)imide in Composite Materials Research

The integration of nickel(II) complexes with bis(trifluoromethylsulfonyl)imide into composite materials is an emerging area of research, with potential applications in functional materials such as polymer electrolytes and advanced plastics. These composites aim to combine the properties of the nickel salt, such as ionic conductivity and catalytic activity, with the processability and structural integrity of a host matrix, typically a polymer.

A notable example of such research involves the investigation of composite materials formed by blending this compound with polymers containing coordinating groups, such as imidazole (B134444). In one study, a series of polymers based on poly(ethylene oxide-stat-imidazole glycidyl (B131873) ether) were mixed with varying concentrations of this compound salt. ucsb.edu The interactions between the nickel cations and the imidazole groups on the polymer backbone were found to significantly influence the material's properties.

At lower concentrations of the nickel salt, the imidazole groups coordinate with the nickel cations. ucsb.edu This coordination leads to the formation of transient crosslinks, which restrain the motion of the polymer chains. ucsb.edu The result is a solid material with enhanced mechanical properties and notable ionic conductivity. ucsb.edu The transient nature of these coordination bonds is crucial, as they can break and reform, allowing for ion transport through the material. ucsb.edu

Conversely, at higher concentrations of this compound, the properties of the composite material are expected to change significantly as the ratio of coordinating sites to nickel ions is altered.

The table below summarizes the observed effects of this compound concentration on the properties of a poly(ethylene oxide-stat-imidazole glycidyl ether) composite.

| This compound Concentration | Dominant Interaction | Resulting Material Properties |

| Low | Imidazole-Ni²⁺ Coordination | Solid, Enhanced Ionic Conductivity, Enhanced Mechanical Properties |

| High | To be determined | Altered mechanical and conductive properties |

This table is based on findings from a study on poly(ethylene oxide-stat-imidazole glycidyl ether) composites. ucsb.edu

This research highlights the potential of using this compound to create functional polymer composites with tunable properties. The ability to control the ionic conductivity and mechanical strength of these materials by simply adjusting the concentration of the nickel salt opens up possibilities for their use in a variety of applications, including solid-state batteries, sensors, and catalytic membranes. Further detailed studies are necessary to fully characterize the structure-property relationships in these promising composite materials.

Q & A

Q. What are the recommended methodologies for synthesizing nickel bis(trifluoromethylsulfonyl)imide with high purity?

this compound can be synthesized via metathesis reactions, where a nickel salt (e.g., nickel chloride) reacts with an alkali metal bis(trifluoromethylsulfonyl)imide (e.g., Li[NTf₂]). The product is purified through solvent extraction (e.g., dichloromethane/water biphasic systems) and dried under vacuum. Purity assessment should include nuclear magnetic resonance (NMR) for cation-anion ratio verification and elemental analysis to confirm stoichiometry .

Q. How can researchers characterize the structural and thermal properties of this compound?

Key techniques include:

- ¹H/¹⁹F NMR spectroscopy to confirm ionic liquid structure and detect impurities .

- Fourier-transform infrared spectroscopy (FT-IR) to identify functional groups (e.g., S=O stretching at ~1350 cm⁻¹) .

- Thermogravimetric analysis (TGA) to determine decomposition temperatures and thermal stability. Comparative studies with analogous imidazolium-based ionic liquids suggest decomposition onset temperatures >300°C .

Advanced Research Questions

Q. What computational methods are effective for modeling the phase behavior of this compound in solvent mixtures?

The Cubic-Plus-Association (CPA) equation of state has been validated for predicting vapor-liquid equilibria and density of bis(trifluoromethylsulfonyl)imide-based ionic liquids. Parameters derived from [C₂mim][NTf₂] and [C₄mim][NTf₂] (e.g., ion-pair association energies) can be adapted for nickel analogues . Molecular dynamics (MD) simulations using force fields like OPLS-AA are recommended for analyzing solvation dynamics .

Q. How can contradictions in electrochemical stability data for this compound be resolved?

Discrepancies often arise from moisture content or electrode history. Standardize protocols by:

Q. What strategies improve the catalytic efficiency of this compound in cross-coupling reactions?

Optimize ligand design and solvent compatibility:

Q. How can researchers assess the environmental impact of this compound in green chemistry applications?

Employ lifecycle analysis (LCA) frameworks tailored for ionic liquids. Key metrics include:

- Biodegradability : Use OECD 301D tests to compare degradation rates with phosphonium-based analogues .

- Toxicity : Conduct Vibrio fischeri luminescence inhibition assays, which correlate with cation hydrophobicity .

Key Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.